molecular formula C12H10N2 B14661573 2H-azepino[1,2-a]benzimidazole CAS No. 41770-77-8

2H-azepino[1,2-a]benzimidazole

Cat. No.: B14661573
CAS No.: 41770-77-8
M. Wt: 182.22 g/mol
InChI Key: NTDFWLXHFOZIQH-UHFFFAOYSA-N
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Description

2H-azepino[1,2-a]benzimidazole is a heterocyclic compound that features a fused ring system combining an azepine ring and a benzimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-azepino[1,2-a]benzimidazole typically involves the fusion of 4-bromo-1,3-diphenyl-2-buten-1-ones (γ-bromodypnones) with 1,2-dimethyl-1H-benzimidazole. This reaction is followed by treatment with a base such as morpholine, resulting in the formation of 7,9-diaryl-5-methyl-5,10-dihydroazepino[1,2-a]benzimidazol-11-ium bromides . Another method involves the reaction of γ-bromodypnone with 1-alkyl-2-methyl-1H-imidazoles in benzene at 25°C, leading to the formation of quaternary azolium salts. These salts can then be cyclized in alcohol in the presence of potassium carbonate to yield 1-R-6,8-diaryl-1,5-dihydroimidazo[1,2-a]azepin-4-ium bromides or 1-R-6,8-diaryl-1H-imidazo[1,2-a]azepines, depending on the substituents present .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2H-azepino[1,2-a]benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different substituents onto the azepine or benzimidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo-derivatives, while reduction could produce different hydrogenated forms of the compound. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

2H-azepino[1,2-a]benzimidazole has a broad spectrum of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-azepino[1,2-a]benzimidazole stands out due to its specific ring fusion and the resulting electronic and steric effects.

Properties

CAS No.

41770-77-8

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

2H-azepino[1,2-a]benzimidazole

InChI

InChI=1S/C12H10N2/c1-2-8-12-13-10-6-3-4-7-11(10)14(12)9-5-1/h1-3,5-9H,4H2

InChI Key

NTDFWLXHFOZIQH-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=NC3=CC=CC=CN3C2=C1

Origin of Product

United States

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